![molecular formula C13H13FN2O2 B7564738 1-(2-Fluorophenyl)-3-[1-(furan-2-yl)ethyl]urea](/img/structure/B7564738.png)
1-(2-Fluorophenyl)-3-[1-(furan-2-yl)ethyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Fluorophenyl)-3-[1-(furan-2-yl)ethyl]urea, also known as FEU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. FEU is a urea derivative that is synthesized through a simple and efficient process.
Mecanismo De Acción
The mechanism of action of 1-(2-Fluorophenyl)-3-[1-(furan-2-yl)ethyl]urea varies depending on the application. In the case of its anticancer activity, 1-(2-Fluorophenyl)-3-[1-(furan-2-yl)ethyl]urea induces apoptosis by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR signaling pathway. In the case of its anti-inflammatory activity, 1-(2-Fluorophenyl)-3-[1-(furan-2-yl)ethyl]urea inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 by inhibiting the NF-κB signaling pathway. In the case of its herbicidal activity, 1-(2-Fluorophenyl)-3-[1-(furan-2-yl)ethyl]urea inhibits the activity of photosystem II by binding to the D1 protein.
Biochemical and Physiological Effects:
1-(2-Fluorophenyl)-3-[1-(furan-2-yl)ethyl]urea has been shown to have minimal toxicity and side effects in vitro and in vivo studies. In vitro studies have shown that 1-(2-Fluorophenyl)-3-[1-(furan-2-yl)ethyl]urea has low cytotoxicity towards normal cells and high selectivity towards cancer cells. In vivo studies have shown that 1-(2-Fluorophenyl)-3-[1-(furan-2-yl)ethyl]urea has low acute toxicity and does not cause any significant changes in body weight, organ weight, or histopathology.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-Fluorophenyl)-3-[1-(furan-2-yl)ethyl]urea has several advantages for lab experiments. It is easy to synthesize, has high purity, and is stable under normal laboratory conditions. However, 1-(2-Fluorophenyl)-3-[1-(furan-2-yl)ethyl]urea has some limitations. It has low solubility in water, which can make it difficult to use in aqueous-based experiments. It also has a low melting point, which can make it difficult to handle at high temperatures.
Direcciones Futuras
There are several future directions for the research and development of 1-(2-Fluorophenyl)-3-[1-(furan-2-yl)ethyl]urea. In the field of medicine, further studies are needed to investigate the potential of 1-(2-Fluorophenyl)-3-[1-(furan-2-yl)ethyl]urea as a chemotherapeutic agent and to elucidate its mechanism of action. In the field of agriculture, further studies are needed to optimize the herbicidal activity of 1-(2-Fluorophenyl)-3-[1-(furan-2-yl)ethyl]urea and to investigate its potential as a bioherbicide. In the field of material science, further studies are needed to explore the potential of 1-(2-Fluorophenyl)-3-[1-(furan-2-yl)ethyl]urea as a building block for the synthesis of novel materials with unique properties. Overall, 1-(2-Fluorophenyl)-3-[1-(furan-2-yl)ethyl]urea has great potential for various scientific research applications and further studies are needed to fully realize its potential.
Métodos De Síntesis
1-(2-Fluorophenyl)-3-[1-(furan-2-yl)ethyl]urea is synthesized through a one-pot reaction between 2-fluoroaniline, furfural, and urea in the presence of a catalytic amount of p-toluenesulfonic acid. The reaction proceeds through the formation of an imine intermediate, which is then reduced to the corresponding amine using sodium borohydride. The amine is then reacted with urea to form the final product, 1-(2-Fluorophenyl)-3-[1-(furan-2-yl)ethyl]urea. The synthesis method is simple, efficient, and can be easily scaled up for industrial production.
Aplicaciones Científicas De Investigación
1-(2-Fluorophenyl)-3-[1-(furan-2-yl)ethyl]urea has shown promising results in various scientific research applications. In the field of medicine, 1-(2-Fluorophenyl)-3-[1-(furan-2-yl)ethyl]urea has been studied for its potential as an anticancer agent. Studies have shown that 1-(2-Fluorophenyl)-3-[1-(furan-2-yl)ethyl]urea inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 1-(2-Fluorophenyl)-3-[1-(furan-2-yl)ethyl]urea has also been studied for its potential as an anti-inflammatory agent. Studies have shown that 1-(2-Fluorophenyl)-3-[1-(furan-2-yl)ethyl]urea reduces inflammation by inhibiting the production of pro-inflammatory cytokines.
In the field of agriculture, 1-(2-Fluorophenyl)-3-[1-(furan-2-yl)ethyl]urea has been studied for its potential as a herbicide. Studies have shown that 1-(2-Fluorophenyl)-3-[1-(furan-2-yl)ethyl]urea inhibits the growth of weeds by inhibiting the activity of photosystem II, a key component of the photosynthetic pathway in plants.
In the field of material science, 1-(2-Fluorophenyl)-3-[1-(furan-2-yl)ethyl]urea has been studied for its potential as a building block for the synthesis of novel materials. Studies have shown that 1-(2-Fluorophenyl)-3-[1-(furan-2-yl)ethyl]urea can be used to synthesize polymers with unique properties such as high thermal stability and mechanical strength.
Propiedades
IUPAC Name |
1-(2-fluorophenyl)-3-[1-(furan-2-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O2/c1-9(12-7-4-8-18-12)15-13(17)16-11-6-3-2-5-10(11)14/h2-9H,1H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOZWPYWINKWOCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CO1)NC(=O)NC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

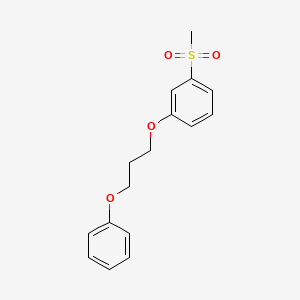

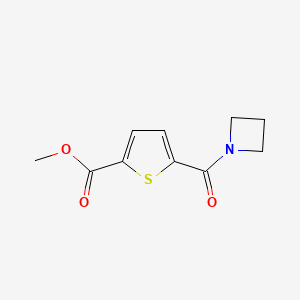
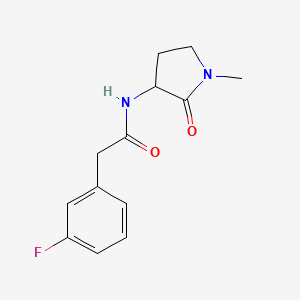
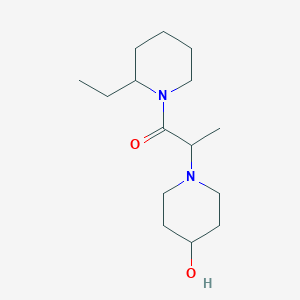
![4-[(2,5-dioxopyrrolidin-1-yl)methyl]-N,N-dimethylbenzamide](/img/structure/B7564698.png)
![4-[[2-(4-cyanopyridin-2-yl)sulfanylacetyl]amino]-N,N-dimethylbenzamide](/img/structure/B7564700.png)

![N-(2,3-dimethyl-5-sulfamoylphenyl)-2-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B7564714.png)
![3-[(2-methoxyphenyl)sulfamoyl]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B7564720.png)

![6-Methyl-2-(piperidin-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7564728.png)
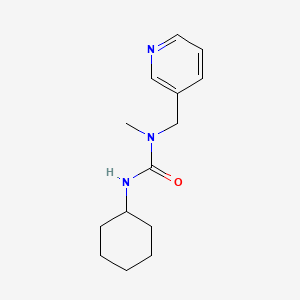
![N,7-dimethyl-N-phenylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7564735.png)